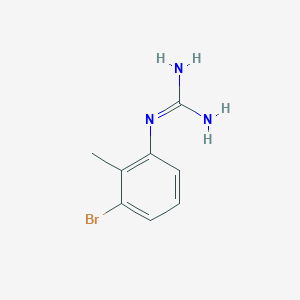

1-(3-Bromo-2-methylphenyl)guanidine

描述

1-(3-Bromo-2-methylphenyl)guanidine is an aryl guanidine derivative characterized by a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. Guanidines are known for their strong basicity (pKa ~13.5) due to the resonance-stabilized guanidinium ion, making them valuable in drug design, protein denaturation, and ion channel modulation . The bromine substituent likely enhances lipophilicity and influences electronic properties, which may impact binding affinity and metabolic stability compared to non-halogenated analogs.

属性

分子式 |

C8H10BrN3 |

|---|---|

分子量 |

228.09 g/mol |

IUPAC 名称 |

2-(3-bromo-2-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI 键 |

IZVRWKMMTMTYHA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1Br)N=C(N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .

Industrial Production Methods

Industrial production of guanidines, including this compound, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. For example:

Reaction with amines :

In ethanol under reflux with K₂CO₃, the bromine can be displaced by primary or secondary amines, yielding N-substituted aryl guanidines (Table 1) .

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | EtOH, K₂CO₃, reflux, 12 h | 1-(3-Methylamino-2-methylphenyl)guanidine | 78% | |

| Piperidine | DMF, 100°C, 8 h | 1-(3-Piperidino-2-methylphenyl)guanidine | 65% |

Mechanism : The reaction proceeds via a two-step addition-elimination process, facilitated by the electron-withdrawing bromine enhancing ring electrophilicity.

Cross-Coupling Reactions

The bromine serves as a leaving group in palladium-catalyzed couplings, enabling C–C bond formation (Table 2) .

Suzuki-Miyaura Coupling

Using arylboronic acids and Pd catalysts, the bromine is replaced by aryl groups:

Buchwald-Hartwig Amination

Palladium-mediated coupling with amines produces arylaminoguanidines:

| Amine | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 12 h | 1-(3-Morpholino-2-methylphenyl)guanidine | 68% |

Guanidine Group Reactivity

The guanidine moiety participates in acid-base and coordination chemistry:

Protonation and Salt Formation

At physiological pH, the guanidine group is protonated, forming a stable guanidinium cation. This property facilitates:

-

Ion-pair interactions with anionic biomolecules (e.g., DNA phosphate backbone) .

-

Salt formation with acids (e.g., HCl, H₂SO₄), enhancing solubility .

Condensation Reactions

The guanidine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base derivatives:

Example :

1-(3-Bromo-2-methylphenyl)guanidine + Benzaldehyde → N-Benzylidene-1-(3-bromo-2-methylphenyl)guanidine (Yield: 62%) .

Biological Activity Modulation

Structural analogs demonstrate that bromine substitution influences bioactivity:

-

Antimicrobial activity : Bromine enhances lipophilicity, improving membrane penetration (IC₅₀: 18 μM against P. aeruginosa) .

-

Enzyme inhibition : Bromine’s steric bulk optimizes binding to kinase active sites (e.g., MSK1 inhibition) .

Stability and Degradation Pathways

科学研究应用

1-(3-Bromo-2-methylphenyl)guanidine has several applications in scientific research:

作用机制

The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .

相似化合物的比较

Structural Analogs and Substituent Effects

- 1-(3-Chloro-4-methylphenyl)guanidine (CAS 57004-56-5): Structure: Chlorine at 3-position, methyl at 4-position. Properties: Molecular formula C₈H₁₀ClN₃, molar mass 183.64 g/mol . Chlorine’s electron-withdrawing effect may decrease basicity compared to bromine.

- 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine: Structure: Multihalogenated (Br, Cl, F) phenyl group. Application: Used as a pharmaceutical intermediate, highlighting the role of halogenation in drug development . Comparison: The additional halogens in this compound increase steric hindrance and electronic effects, which may enhance specificity but reduce bioavailability compared to the target compound.

- 1-(2,4-Xylyl)guanidine: Structure: Two methyl groups at 2- and 4-positions. Activity: Blocks gating pores in NaV1.4 sodium channels without affecting normal channel function, suggesting substituent position critically influences specificity . Comparison: The bromine in 1-(3-Bromo-2-methylphenyl)guanidine may confer stronger hydrophobic interactions than methyl groups, improving binding to aromatic residues in ion channels.

Physicochemical and Toxicological Properties

Basicity (pKa) :

- Toxicity: Guanidine nitrate (LD₅₀ = 1,100 mg/kg in mice) and chloride (LD₅₀ = 475 mg/kg in rats) show moderate acute toxicity .

Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent | Electronic Effect | Impact on Activity |

|---|---|---|

| Bromine (3-) | Electron-withdrawing | ↑ Lipophilicity, potential ↑ binding affinity |

| Methyl (2-) | Electron-donating | ↑ Steric hindrance, may limit access to targets |

| Chlorine (3-) | Electron-withdrawing | ↓ Basicity compared to Br analogs |

生物活性

1-(3-Bromo-2-methylphenyl)guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The presence of the bromine atom and the guanidine functional group contributes to its biological activity.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Research indicates that guanidine derivatives, including this compound, enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development. For instance, one study reported that guanidine compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.5 µM against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of this compound

| Bacteria | MIC (µM) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 1.5 | |

| Escherichia coli | 12.5 | |

| Pseudomonas aeruginosa | 8.5 |

Anticancer Potential

Recent research suggests that certain guanidine derivatives may possess anticancer properties. For example, studies have indicated that modifications to the guanidine structure can enhance cytotoxicity against various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study investigated the efficacy of various guanidine derivatives against resistant bacterial strains. The results highlighted that the introduction of halogen substituents, such as bromine in this compound, significantly improved antibacterial potency compared to non-substituted analogs .

- Mechanism of Action : Research has shown that guanidinium compounds increase bacterial uptake by altering membrane potential and inhibiting efflux pumps, which enhances their effectiveness against resistant strains .

常见问题

Q. What are the optimal synthetic routes for 1-(3-Bromo-2-methylphenyl)guanidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves guanidinylation of 3-bromo-2-methylaniline derivatives. Key methods include:

- Nucleophilic substitution using cyanamide or protected guanidine precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Buchwald-Hartwig coupling for aryl halide amination, though bromine’s steric hindrance may require tailored ligands (e.g., XPhos) .

Optimization: Monitor intermediates via TLC or HPLC. Adjust temperature (60–100°C) and solvent polarity (DMF/EtOH) to minimize side products. Purify via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What stability considerations are critical for this compound under varying pH, temperature, and light exposure?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC-MS.

- pH stability : Test in buffers (pH 2–12) over 72 hours; guanidine groups may hydrolyze in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design biological activity assays to evaluate this compound’s interaction with cellular receptors or enzymes?

Methodological Answer:

- Fluorescence-based assays : Tag the compound with fluorophores (e.g., BODIPY) for live-cell imaging of β-adrenoceptor binding .

- FRET sensors : Use HEK293 cells expressing cAMP FRET reporters to quantify GPCR modulation .

- Dose-response curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

Q. How can contradictory pharmacological data from different studies on this compound be resolved?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer ionic strength).

- Impurity profiling : Use HPLC-PDA to identify byproducts (e.g., dehalogenated derivatives) affecting bioactivity .

- Meta-analysis : Apply multivariate statistics to reconcile discrepancies in IC₅₀ values across studies.

Q. What methodologies are recommended for assessing the environmental impact of this compound, particularly in soil and aquatic systems?

Methodological Answer:

- Sorption-desorption studies : Use batch equilibration with soil samples; fit data to Freundlich isotherms to estimate Kf values .

- Metabolite tracking : Identify degradation products (e.g., guanidine-olefin) via LC-QTOF-MS in simulated wastewater.

- Ecototoxicity : Test on Daphnia magna or algal cultures (OECD guidelines).

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to β-adrenoceptors; validate with MD simulations (NAMD/GROMACS) .

- QSAR models : Corrogate substituent effects (e.g., Br vs. Cl) on bioactivity.

Q. What experimental approaches can elucidate the regioselectivity of electrophilic substitution reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。